4-fluoro-7-methyl-1H-indole-2-carboxylic Acid
Overview
Description
4-fluoro-7-methyl-1H-indole-2-carboxylic Acid is a fluorinated indole derivative. Indole derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. They exhibit various biologically vital properties, making them important in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Preparation Methods
The synthesis of 4-fluoro-7-methyl-1H-indole-2-carboxylic Acid involves several steps. One common method includes the use of N-fluoropyridinium triflates as fluorinating reagents. These reagents are applied to indole-2-carboxylates or carboxamides in dichloromethane to produce 2-(3-fluoroindolyl)carboxylic acid derivatives . Industrial production methods often involve large-scale synthesis using similar reagents and conditions, ensuring high yields and purity.
Chemical Reactions Analysis
4-fluoro-7-methyl-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Using reagents like manganese dioxide in carbon tetrachloride to oxidize benzylic alcohols.
Reduction: Radical reduction methods to transform intermediates into desired products.
Substitution: Electrophilic substitution reactions due to the aromatic nature of the indole nucleus.
Common reagents used in these reactions include manganese dioxide, radical initiators, and electrophilic agents. Major products formed from these reactions are often other indole derivatives with modified functional groups.
Scientific Research Applications
4-fluoro-7-methyl-1H-indole-2-carboxylic Acid has diverse scientific research applications:
Chemistry: Used as a reactant in the synthesis of various indole derivatives.
Biology: Investigated for its antiviral, anticancer, and antimicrobial properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-fluoro-7-methyl-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-fluoro-7-methyl-1H-indole-2-carboxylic Acid can be compared with other similar compounds, such as:
1-methyl-1H-indole-2-carboxylic acid: Another indole derivative with similar biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
The uniqueness of this compound lies in its specific fluorination and methylation patterns, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
4-fluoro-7-methyl-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-2-3-7(11)6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWFILNRMAXMMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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